4-(3-Methylpyridin-2-YL)morpholine

Descripción general

Descripción

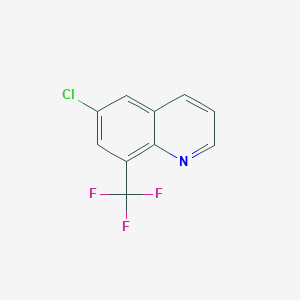

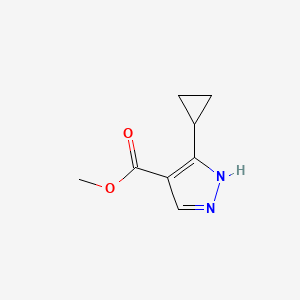

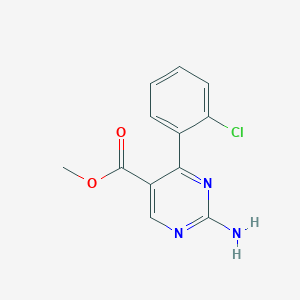

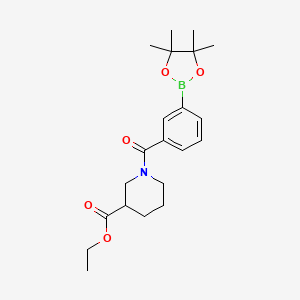

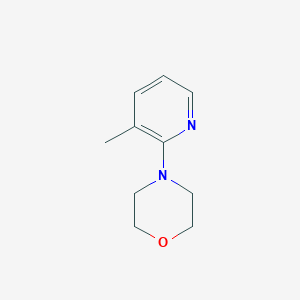

4-(3-Methylpyridin-2-YL)morpholine is a chemical compound with the molecular formula C₁₀H₁₄N₂O . It has a molecular weight of 178.2313 dalton . The compound is a subclass of chemical compounds and is a type of chemical entity .

Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered aliphatic saturated ring with the formula C₄H₉NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively . The compound’s canonical SMILES is CC1=C(N=CC=C1)N2CCOCC2 .Aplicaciones Científicas De Investigación

Xanthine Oxidase Inhibitors and Anti-inflammatory Agents

A study by Šmelcerović et al. (2013) investigated two cyclodidepsipeptides, including a morpholine-2,5-dione derivative, for their inhibitory activity against xanthine oxidase (XO) and for anti-inflammatory response. These compounds were found to be effective inhibitors of XO and significantly suppressed nuclear factor of κB (NF-κB) activation, suggesting potential use in treating conditions like gout and other excessive uric acid production or inflammatory conditions (Šmelcerović et al., 2013).

Synthesis of Potent Antimicrobials

Kumar et al. (2007) reported on the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, useful for creating potent antimicrobials including arecoline derivatives, phendimetrazine, and polygonapholine. This synthesis was achieved in nine steps with an overall yield of 36% (Kumar, Sadashiva, & Rangappa, 2007).

Study of Mutagenic Effects in Antifungal Drug Development

Bushuieva et al. (2022) explored the mutagenic effects and predicted carcinogenicity of a morpholine derivative, particularly for its application in creating new dosage forms for treating fungal pathologies of the skin. This study indicated no mutagenic effect at the doses used, pointing to its potential safe use in antifungal treatments (Bushuieva, Petrova, Kyrychko, & Parchenko, 2022).

PI3K-AKT-mTOR Pathway Inhibitors

Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere and applied it in novel inhibitors of the PI3K-AKT-mTOR pathway. This discovery emphasizes the importance of morpholine derivatives in developing kinase inhibitors, especially for targeting the PI3K and PIKKs (Hobbs et al., 2019).

Phosphoinositide 3-Kinase Inhibitors

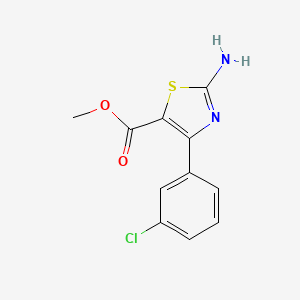

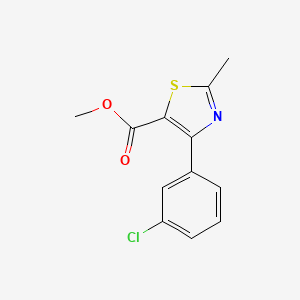

Alexander et al. (2008) identified 4-(1,3-Thiazol-2-yl)morpholine derivatives as potent and selective inhibitors of phosphoinositide 3-kinase. This study presented structure-activity relationship data and demonstrated the efficacy of these compounds in tumor growth inhibition in xenograft models (Alexander et al., 2008).

Safety and Hazards

While specific safety and hazard information for 4-(3-Methylpyridin-2-YL)morpholine is not available in the retrieved sources, it’s important to handle all chemical compounds with appropriate safety measures. This includes using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .

Propiedades

IUPAC Name |

4-(3-methylpyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-9-3-2-4-11-10(9)12-5-7-13-8-6-12/h2-4H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSLAWUUDVNSNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675059 | |

| Record name | 4-(3-Methylpyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327064-60-8 | |

| Record name | 4-(3-Methylpyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.